1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Overview
Description
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-chloro-2-fluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation reactions, purification steps, and quality control measures to obtain the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as hydroxide ions or amines.
Suzuki Coupling: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or amines, high temperatures (above 350°C), and solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Suzuki Coupling: Biphenyl derivatives are the major products formed from this reaction.
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms and a methoxy group on the benzene ring influences its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene: Similar structure with different positions of halogen atoms, leading to variations in chemical properties and reactivity.
Uniqueness: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNZQWUCRMXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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